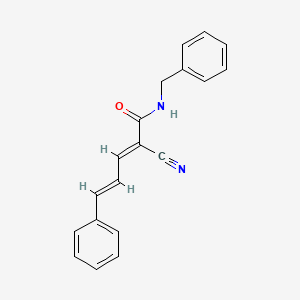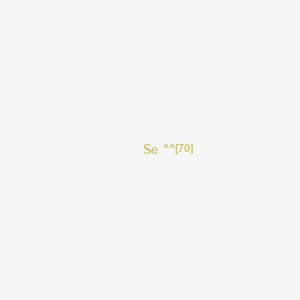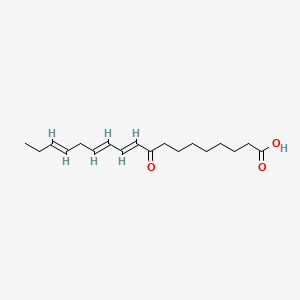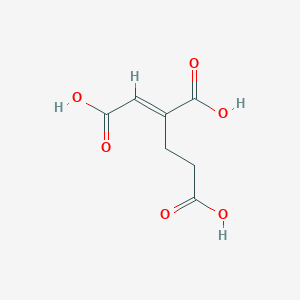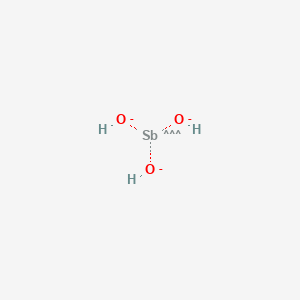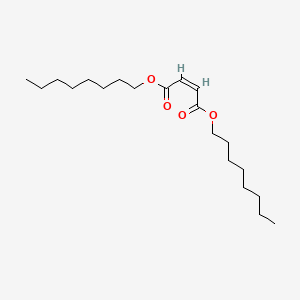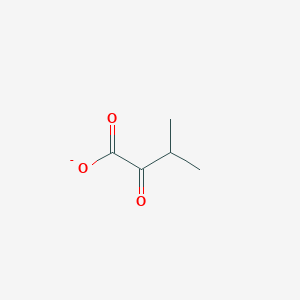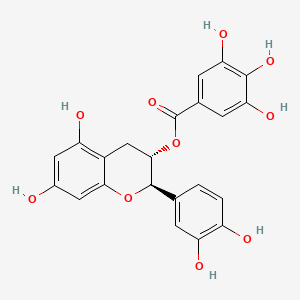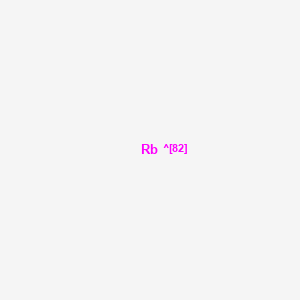
Rubidium-82
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Rubidium-82 is a radioactive isotope of rubidium.
- Widely used in myocardial perfusion imaging, it helps identify myocardial ischemia in Positron Emission Tomography (PET) scans .
- Its rapid uptake by myocardiocytes makes it valuable for assessing blood flow to the heart muscle.
Preparation Methods
- Produced by electron capture of its parent nucleus, strontium-82.
- A generator contains accelerator-produced 82 Sr adsorbed on stannic oxide, providing sterile nonpyrogenic solutions of rubidium chloride for injection.
- The short half-life of Rb-82 (75 seconds) allows for rapid imaging .
Chemical Reactions Analysis
- Rubidium-82 behaves similarly to potassium ions (K+).
- It actively participates in the sodium-potassium exchange pump of cells.
- Rapid extraction by the myocardium reflects cellular retention, while it clears rapidly from necrotic or infarcted tissue.
Scientific Research Applications
Myocardial Perfusion Imaging: Evaluates regional myocardial perfusion in coronary artery disease diagnosis.
Cardiac Function Assessment: Provides insights into cardiac function and blood flow during rest and exercise.
Industry: Used in PET imaging for research and clinical applications.
Mechanism of Action
- Rubidium-82 is actively taken up by viable myocardial cells proportional to blood flow.
- Its radioactivity increases in healthy myocardium, reflecting cellular retention.
Comparison with Similar Compounds
- Rubidium-82 stands out due to its short half-life and suitability for rapid imaging.
- Similar compounds include other radiopharmaceuticals used in PET imaging, such as technetium-99m (99mTc) agents.
Properties
Key on ui mechanism of action |
Rb-82 is analogous to potassium ion (K+) in its biochemical behavior and is rapidly extracted by the myocardium proportional to the blood flow. Rb+ participates in the sodium-potassium (Na+/K+) ion exchange pumps that are present in cell membranes. The intracellular uptake of Rb-82 requires maintenance of ionic gradient across cell membranes. Rb-82 radioactivity is increased in viable myocardium reflecting intracellular retention, while the tracer is cleared rapidly from necrotic or infarcted tissue. |
|---|---|
CAS No. |
14391-63-0 |
Molecular Formula |
Rb |
Molecular Weight |
81.91821 g/mol |
IUPAC Name |
rubidium-82 |
InChI |
InChI=1S/Rb/i1-3 |
InChI Key |
IGLNJRXAVVLDKE-OIOBTWANSA-N |
SMILES |
[Rb] |
Isomeric SMILES |
[82Rb] |
Canonical SMILES |
[Rb] |
Synonyms |
82Rb radioisotope Rb-82 radioisotope Rubidium-82 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



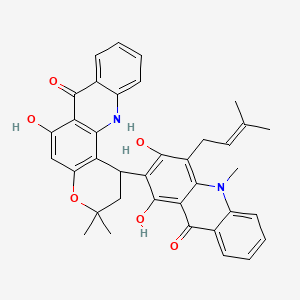
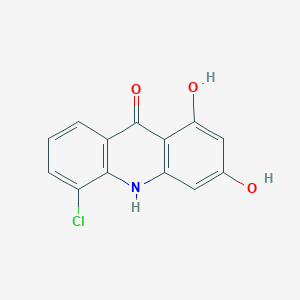
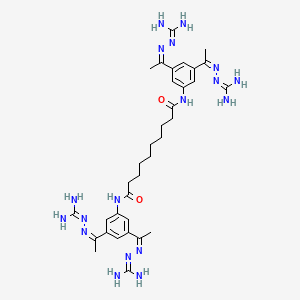
![3-ethyl-2-[3-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzothiazol-3-ium](/img/structure/B1236279.png)
